9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Description
Properties
IUPAC Name |
9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFFYAFXNGRHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388197 | |
| Record name | 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6038-49-9 | |
| Record name | 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of o-(4-Chlorobenzoyl)benzoic Acid with Ethylenediamine
The primary synthetic route involves the condensation of o-(4-chlorobenzoyl)benzoic acid with ethylenediamine under reflux conditions. As detailed in the patent US3994920A, this reaction proceeds via nucleophilic attack of the ethylenediamine’s amino groups on the carbonyl carbons of the benzoyl and carboxylic acid moieties, followed by cyclization to form the imidazo[2,1-a]isoindol-5-one core. The procedure entails refluxing 10 g of o-(4-chlorobenzoyl)benzoic acid with 15 mL of ethylenediamine for 3 hours, followed by quenching in ice water to precipitate the product. Recrystallization from ethanol yields pure 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one as a crystalline solid with a melting point of 164–165°C.
Table 1: Standard Reaction Conditions for the Target Compound
| Parameter | Detail |
|---|---|
| Starting Material | o-(4-Chlorobenzoyl)benzoic acid (10 g) |
| Reactant/Solvent | Ethylenediamine (15 mL) |
| Reaction Time | 3 hours |
| Temperature | Reflux (~120°C) |
| Work-up | Ice-water quench, filtration |
| Purification | Ethanol recrystallization |
| Melting Point | 164–165°C |
| Empirical Formula | C₁₆H₁₃ClN₂O |
Alternative Solvent Systems and Conditions
While the patent emphasizes ethylenediamine as a self-sufficient solvent, it also notes that pyridine may enhance reaction efficiency by acting as a proton scavenger, thereby accelerating water elimination during cyclization. Comparative studies, however, are absent in the disclosed data. The use of excess ethylenediamine simplifies purification by avoiding additional solvents, though pyridine-based systems may reduce reaction times in certain analogs.
Optimization of Reaction Parameters
Reaction Time and Temperature
Prolonged reflux beyond 3 hours risks side reactions, such as over-alkylation or decomposition, while shorter durations may leave starting materials unreacted. The specified 3-hour window balances completion and side-product minimization.
Characterization and Analytical Data
Physicochemical Properties
The compound manifests as a crystalline solid with limited water solubility but high solubility in mineral acids (e.g., hydrochloric acid), forming stable hydrochloride salts. Its identity was initially misattributed to a benzodiazocinone structure but later corrected via elemental analysis and spectroscopic data.
Table 2: Analytical Data for this compound
| Property | Value |
|---|---|
| Melting Point | 164–165°C |
| Empirical Formula | C₁₆H₁₃ClN₂O |
| Molecular Weight | 300.75 g/mol |
| Solubility | Insoluble in water, soluble in HCl |
Spectroscopic Confirmation
Though the patent omits detailed IR and NMR spectra, it confirms structural assignment through concordance between observed and calculated elemental compositions. Modern practitioners would supplement this with HPLC-MS and ¹H-NMR for unequivocal verification.
Comparative Analysis with Related Compounds
Table 3: Melting Points of Substituted Imidazo[2,1-a]isoindol-5-ones
| Substituent | Melting Point (°C) |
|---|---|
| Phenyl | 155–157 |
| 4-Chlorophenyl | 164–165 |
| 4-Methoxyphenyl | 159 |
| 3,4-Dichlorophenyl | 219–221 |
The 4-chloro derivative exhibits a higher melting point than its phenyl counterpart, likely due to enhanced intermolecular interactions from the electron-withdrawing chlorine atom.
Challenges and Troubleshooting in Synthesis
Common Pitfalls
-
Incomplete Cyclization : Insufficient reflux time or low temperatures may yield partially cyclized intermediates.
-
Impurity Formation : Residual starting materials or byproducts necessitate rigorous recrystallization.
-
Solvent Residues : Traces of ethylenediamine require thorough washing during filtration.
Mitigation Strategies
-
Extended Reflux : Ensuring reaction completion via TLC monitoring.
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Gradient Recrystallization : Using ethanol-water mixtures for improved purity.
Industrial-Scale Production Considerations
Scalability hinges on optimizing heat transfer during reflux and minimizing solvent waste. Ethylenediamine’s corrosivity demands stainless-steel reactors, while recrystallization on large scales may employ continuous filtration systems. Environmental concerns include recycling excess ethylenediamine and treating chlorinated byproducts.
Recent Advances in Methodology
While the patent literature predates 2001, hypothetical advancements could include microwave-assisted synthesis to reduce reaction times or biocatalytic routes for greener production. Such methods remain speculative without contemporary data .
Chemical Reactions Analysis
Types of Reactions
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the imidazoisoindole scaffold, which can exhibit different chemical and biological properties .
Scientific Research Applications
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a negative allosteric modulator of muscarinic acetylcholine receptors, particularly the M5 subtype.
Pharmacology: The compound’s ability to penetrate the central nervous system makes it a candidate for neurological research.
Chemical Biology: Its unique structure allows for the exploration of new chemical space in drug discovery.
Mechanism of Action
The compound exerts its effects by acting as a negative allosteric modulator of muscarinic acetylcholine receptors. It selectively binds to the M5 subtype, inhibiting its activity. This modulation affects various signaling pathways involved in neurological functions .
Comparison with Similar Compounds
Pyrrolo[2,1-a]isoindol-5-ones
- Chlorizidine : A marine-derived pyrrolo[2,1-a]isoindol-5-one from Streptomyces sp. exhibits cytotoxicity (IC₅₀ = 3.2–4.9 µM against HCT-116) but lacks antiviral activity reported for the imidazo analog .
- Pyrrolo[3,4-c]pyridine Derivatives : Bond et al. synthesized 9b-(4-chlorophenyl)-imidazo-pyrrolo[3,4-c]pyridin-5-one derivatives (e.g., 13a ), which showed superior RSV inhibition (IC₅₀ < 1 µM) and PK profiles (high bioavailability, low lipophilicity) compared to the parent scaffold .
Key Structural Differences :
RSV Fusion Inhibitors with Modified Substituents
- Compound 1a : Features a 4-fluorobenzoyl group at R(2), enhancing potency (RSV A/B IC₅₀ = 0.1–0.3 µM) but with moderate solubility .
- 8-Nitrogen-Substituted Analogs : Introduction of nitrogen at the 8-position (e.g., compound 17 ) improves water solubility (≥50 µg/mL) and reduces protein binding, enhancing in vivo efficacy .
CNS-Targeting Analogs
M5 Muscarinic Receptor Modulators
- ML375 [(S)-enantiomer] : Displays M5 selectivity (hM5 IC₅₀ = 3.5 µM; >30 µM for M1–M4) and CNS penetration. Structural rigidity of the imidazo core is critical; expansion to six-membered rings abolishes activity .
- VU6008667 : A methyl-substituted derivative at the 9b-phenyl group retains M5 potency (hM5 IC₅₀ = 1.2 µM) but addresses metabolic stability issues (reduced half-life from 80 hours in ML375) .
Pharmacokinetic Comparison :
| Compound | M5 IC₅₀ (µM) | Oral Bioavailability (Rats) | CNS Penetrance |
|---|---|---|---|
| ML375 | 3.5 | 50% | Yes |
| VU6008667 | 1.2 | 89% | Yes |
Functionalized Lactams with Diverse Bioactivities
- 5-Aryl-2,3-dihydroimidazo-isoindol-5-ols: Reduction of the parent lactam yields anorectic agents (e.g., compound IV), suppressing food intake in rats via undefined mechanisms .
- 2,3-Dihydro-pyrrolo[2,1-a]isoindol-5-ones : Exhibit cross-conjugation but suffer from poor solubility, limiting their antibacterial/cytotoxic applications despite moderate activity .
Biological Activity
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C16H13ClN2O and a molecular weight of 284.74 g/mol, this compound is characterized by its unique imidazoisoindole structure. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and enzyme inhibitory properties.
- Molecular Formula : C16H13ClN2O
- Molecular Weight : 284.74 g/mol
- CAS Number : 6038-49-9
- Structure : The compound features a chlorophenyl group attached to an imidazoisoindole framework, which is crucial for its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:
- A study demonstrated that certain derivatives of imidazoisoindoles showed inhibition against Tobacco Mosaic Virus (TMV), suggesting potential applications in plant virology .
- The compound's structural analogs have been tested for their ability to inhibit viral replication mechanisms.
Antibacterial Activity
The antibacterial properties of this compound have also been explored:
- Compounds bearing similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. Notably, some derivatives demonstrated IC50 values significantly lower than standard antibiotics .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Other strains | 2.17 |
Enzyme Inhibition
The enzyme inhibitory activity of the compound has been investigated with promising results:
- The compound has shown strong inhibition against acetylcholinesterase (AChE) and urease enzymes. This suggests potential therapeutic applications in treating conditions like Alzheimer’s disease and urinary tract infections.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong | 6.28 |
| Urease | Strong | 2.14 |
Case Studies
- Antiviral Screening : In a controlled study, derivatives of the compound were screened for antiviral activity against TMV in vitro. The results indicated that certain modifications to the chlorophenyl group enhanced antiviral efficacy.
- Antibacterial Efficacy : A series of synthesized compounds were tested against clinical isolates of Salmonella and Bacillus. The results showed that the presence of the imidazo group significantly contributed to antibacterial potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
